molecular formula C9H12N2O2 B580597 Methyl 2-(methyl(pyridin-2-yl)amino)acetate CAS No. 1250236-70-4

Methyl 2-(methyl(pyridin-2-yl)amino)acetate

Cat. No. B580597
M. Wt: 180.207
InChI Key: WMVHRPVEMXIEQQ-UHFFFAOYSA-N
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Description

“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” is a chemical compound . It is used in various fields of research and has a wide range of applications .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” often involves pyridinium salts . These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . A high yield synthetic route for a similar compound was established using 2-nitropyridine as raw material .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” can be analyzed using X-ray crystallography . This technique can reveal characteristic torsion angles and indicate a high rotational freedom of the pyridyl group linked at C1 and C4 .


Chemical Reactions Analysis

The reactivity of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has been studied . For example, in the reaction of a similar compound, an in situ transesterification was observed in the presence of EtOH and PrOH .


Physical And Chemical Properties Analysis

“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has a boiling point of 103 °C/0.5 mmHg, a density of 1.119 g/mL at 25 °C, and a refractive index of n 20/D 1.506 . It is a clear liquid with a color ranging from light yellow to amber to dark green .

Scientific Research Applications

1. Flow Synthesis of 2-Methylpyridines

  • Summary of the Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
  • Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
  • Results or Outcomes: This method resulted in very good yields of 2-methylpyridines, which were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Synthesis of Pharmaceutically Active Molecules

  • Summary of the Application: The compound has been used in the synthesis of various pharmaceutically active molecules, including anticancer agents, calcium antagonists, and cardiovascular drugs.
  • Results or Outcomes: The synthesized molecules have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and conditions requiring calcium antagonists.

4. Synthesis of PPD Analogues

  • Summary of the Application: 2-(Aminomethyl)pyridine, a compound similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate”, is used in the synthesis of PPD analogues .
  • Results or Outcomes: The synthesized PPD analogues have potential applications in various fields. For example, they are used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .

5. Synthesis of Pharmaceutically Active Molecules

  • Summary of the Application: The compound has been used in the synthesis of various pharmaceutically active molecules, including anticancer agents, calcium antagonists, and cardiovascular drugs.
  • Results or Outcomes: The synthesized molecules have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and conditions requiring calcium antagonists.

6. Synthesis of PPD Analogues

  • Summary of the Application: 2-(Aminomethyl)pyridine, a compound similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate”, is used in the synthesis of PPD analogues .
  • Results or Outcomes: The synthesized PPD analogues have potential applications in various fields. For example, they are used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .

properties

IUPAC Name

methyl 2-[methyl(pyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(7-9(12)13-2)8-5-3-4-6-10-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHRPVEMXIEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733938
Record name Methyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methyl(pyridin-2-yl)amino)acetate

CAS RN

1250236-70-4
Record name Methyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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